molecular formula C10H8Br2N2OS B10970531 (4,5-dibromothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

(4,5-dibromothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B10970531
M. Wt: 364.06 g/mol
InChI Key: WABGDJDGANSHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-DIBROMO-2-THIENYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE is a complex organic compound that features a combination of brominated thiophene and dimethylpyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong brominating agents such as N-bromosuccinimide (NBS) under controlled temperatures to ensure selective bromination at the desired positions on the thiophene ring . Subsequent reactions involve the coupling of the brominated thiophene with 3,5-dimethylpyrazole under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,5-DIBROMO-2-THIENYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

(4,5-DIBROMO-2-THIENYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-DIBROMO-2-THIENYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. The brominated thiophene and pyrazole moieties can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4,5-DIBROMO-2-THIENYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE lies in its combined structural features, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C10H8Br2N2OS

Molecular Weight

364.06 g/mol

IUPAC Name

(4,5-dibromothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C10H8Br2N2OS/c1-5-3-6(2)14(13-5)10(15)8-4-7(11)9(12)16-8/h3-4H,1-2H3

InChI Key

WABGDJDGANSHHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=C(S2)Br)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.